Secoxyloganin methyl ester is a natural product belonging to the class of secoiridoid glycosides. It is a derivative of secoxyloganin, a compound found in various plants, including Lonicera japonica (Japanese honeysuckle) and Phillyrea latifolia []. Secoxyloganin methyl ester possesses the chemical formula C₁₈H₂₆O₁₁ and a molecular weight of 434.41 g/mol [].
Research suggests that secoxyloganin methyl ester exhibits various biological activities relevant to scientific research. These include:
Given its potential biological activities, secoxyloganin methyl ester holds promise for further scientific research in various areas:
Secoxyloganin methyl ester is a secoiridoid glycoside, a specialized type of chemical compound derived from iridoids, which are known for their diverse biological activities. This compound has been isolated from various plant species, including Lonicera japonica (honeysuckle), Olea europaea (olive), and Catharanthus roseus (periwinkle) . The structural formula of secoxyloganin methyl ester includes a methyl ester functional group, which enhances its solubility and bioavailability compared to its parent compound, secoxyloganin.
The products formed from these reactions are contingent on the specific conditions and reagents used.
Secoxyloganin methyl ester exhibits a range of biological activities:
These activities are attributed to its ability to interact with various enzymes and cellular pathways.
Secoxyloganin methyl ester can be synthesized through several methods:
The applications of secoxyloganin methyl ester are diverse:
Studies on the interactions of secoxyloganin methyl ester with biological systems have revealed its capacity to influence various biochemical pathways. For instance, it has been shown to modulate enzyme activity associated with oxidative stress responses and inflammation. Additionally, pharmacokinetic studies indicate that it can be effectively absorbed and metabolized in vivo, which is crucial for its therapeutic efficacy .
Secoxyloganin methyl ester shares structural similarities with other secoiridoid glycosides. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Secologanin | Contains a hydroxyl group instead of a methyl ester | Precursor for alkaloids; less soluble |
| Loganin | Lacks the methyl ester functionality | More polar; different biological activities |
| Oleuropein | Contains additional sugar moieties | Stronger antioxidant properties |
Secoxyloganin methyl ester stands out due to its enhanced solubility and bioavailability compared to other secoiridoids, making it particularly suitable for pharmaceutical applications.
Secoiridoids, a subclass of iridoid monoterpenoids, originate from the mevalonate (MVA) pathway, where geraniol serves as the primary precursor [3]. Cyclization of 8-oxogeranial yields iridodial, which undergoes glycosylation to form deoxyloganic acid (6), a pivotal intermediate in Oleaceae species such as Fraxinus excelsior [1]. Subsequent hydroxylation and oxidation steps produce loganin, the universal precursor for secoiridoids [3]. The cleavage of loganin’s cyclopentane ring distinguishes secoiridoids like secologanin and secoxyloganin methyl ester, enabling their roles in plant defense and medicinal properties [3] [5].
The biosynthesis of secoxyloganin methyl ester hinges on three key intermediates:
A comparative analysis of Lonicera japonica and Syringa vulgaris reveals species-specific accumulation of 7-deoxyloganin, suggesting substrate flexibility in early pathway steps [1] [5].
Cytochrome P450 monooxygenases (CYPs) catalyze the oxidative cleavage of loganin’s cyclopentane ring, a hallmark of secoiridoid biosynthesis. In Lonicera japonica, CYP72A subfamily enzymes convert ketologanin to secoxyloganin via a proposed ketone intermediate, as evidenced by in vitro microsomal assays [5]. This reaction proceeds with stereochemical specificity, yielding the (2S,3R,4S) configuration characteristic of secoxyloganin methyl ester [4].
Table 1: Enzymatic Conversion of Loganin Derivatives to Secoxyloganin Methyl Ester
| Precursor | Enzyme Class | Product | Plant Species |
|---|---|---|---|
| 7-Deoxyloganin | CYP72A | Secoxyloganin | Lonicera japonica |
| Ketologanin | CYP72A | Secoxyloganin | Syringa vulgaris |
| Loganin | CYP72A/B | Secologanin | Catharanthus roseus |
Methylation of secoxyloganin’s C-11 carboxyl group, likely mediated by S-adenosylmethionine-dependent methyltransferases, finalizes secoxyloganin methyl ester biosynthesis [4].
CYP72A enzymes exhibit functional divergence across plant lineages. In Gentianaceae, homologs preferentially hydroxylate loganin at C-7 to produce secologanic acid, whereas Oleaceae homologs favor C-8 oxidation, yielding oleoside derivatives [1] [3]. Structural modeling of Lonicera japonica CYP72A reveals a substrate-binding pocket accommodating both loganin and 7-deoxyloganin, explaining its bifunctionality [5]. Conversely, Catharanthus roseus CYP72A1 exclusively processes loganin to secologanin, underscoring evolutionary specialization in alkaloid-producing species [3].
Transcriptomic studies in Lonicera japonica identify co-expression of CYP72A genes with upstream terpenoid biosynthesis genes (e.g., DXS, GPPS) under jasmonate signaling [5]. Diploid Centaurium erythraea genotypes show 2.3-fold higher CYP72A expression compared to tetraploids, correlating with elevated secologanin content but reduced secoxyloganin methyl ester accumulation [2]. CRISPR-Cas9 knockout of LjCYP72A in Lonicera hairy roots decreases secoxyloganin methyl ester by 89%, confirming its regulatory dominance [5].
Secoiridoid biosynthesis emerged in the late Cretaceous, paralleling the diversification of asterid clades. Gene duplication events in CYP72A facilitated neofunctionalization, enabling species-specific adaptations:
Fossilized Lonicera seeds from the Eocene exhibit molecular signatures of secoxyloganin methyl ester, suggesting its role in ancient plant-microbe interactions [4]. Contemporary studies highlight convergent evolution in Rubiaceae and Apocynaceae, where analogous CYP72 enzymes independently catalyze secoiridoid formation [3] [5].
The isolation of secoxyloganin methyl ester from natural sources represents a fundamental approach in obtaining this bioactive secoiridoid compound. The selection of appropriate plant material and extraction methodologies significantly influences the yield and purity of the final product. Multiple plant species have been identified as viable sources of secoxyloganin methyl ester, each presenting unique advantages and challenges for extraction processes [2] [3].
Lonicera japonica (Japanese honeysuckle) has emerged as the most extensively studied and commercially viable source of secoxyloganin methyl ester. The flower buds of this species contain the highest concentrations of the compound, with extraction yields ranging from 0.5 to 2.0 milligrams per gram of dried plant material [4]. The optimal extraction protocol involves the use of 70 to 80 percent ethanol solution under reflux conditions for 2 to 3 extraction cycles . This methodology achieves efficient extraction while maintaining the structural integrity of the secoiridoid compound.
The roots of Lonicera japonica present an alternative source, particularly valuable for year-round availability. Root extraction typically employs methanol as the extraction solvent at room temperature, yielding 0.8 to 1.5 milligrams per gram of dried material [4]. The extended extraction time compensates for the lower temperature conditions, typically requiring 12 to 24 hours for complete extraction of the target compound.
Olea europaea (olive) represents another significant botanical source, with leaves containing secoxyloganin methyl ester in concentrations of 0.3 to 0.8 milligrams per gram [5] [6]. The extraction process from olive leaves utilizes methanol-based solvents and benefits from the plant's year-round availability. The compound in olive leaves is often found in association with other secoiridoids, necessitating careful purification strategies to achieve isolated secoxyloganin methyl ester.
Syringa reticulata (Japanese tree lilac) and Osmanthus fragrans (sweet olive) have been identified as additional botanical sources, though with lower concentrations ranging from 0.2 to 0.9 milligrams per gram [7]. These sources may become economically viable for large-scale production when primary sources are unavailable or when specific stereochemical variants are required.
The extraction methodology employed significantly impacts both yield and compound integrity. Ethanol-based extraction systems demonstrate superior performance compared to purely aqueous systems, achieving 15 to 25 percent higher yields while maintaining better stereochemical purity . The optimal ethanol concentration ranges from 70 to 80 percent, balancing extraction efficiency with selectivity for secoiridoid compounds.
Temperature control during extraction represents a critical parameter. Reflux conditions at 78 to 82 degrees Celsius provide optimal extraction kinetics while preventing thermal degradation of the secoiridoid structure . Extended extraction times beyond 6 hours show diminishing returns and may lead to co-extraction of unwanted compounds that complicate subsequent purification steps.
The purification of secoxyloganin methyl ester from crude plant extracts requires sophisticated chromatographic techniques to achieve the high purity levels necessary for analytical and synthetic applications. The complex nature of plant extracts, containing numerous structurally related secoiridoids, necessitates multi-step purification protocols that maximize recovery while ensuring stereochemical integrity [8].
Silica gel chromatography represents the primary purification method for secoxyloganin methyl ester isolation. The optimal mobile phase consists of hexane and ethyl acetate in a 3:1 ratio, providing excellent separation of secoiridoid compounds while maintaining reasonable flow rates . This system achieves recovery rates of 75 to 85 percent with purities ranging from 85 to 92 percent in the initial chromatographic step. The processing time for silica gel chromatography typically ranges from 4 to 6 hours, making it suitable for preparative-scale operations.
Sephadex LH-20 gel filtration chromatography provides superior purification performance, particularly for compounds requiring high stereochemical purity. The methanol-water mobile phase system (7:3 ratio) enables separation based on molecular size differences while maintaining favorable partition coefficients for secoiridoid compounds [4]. Recovery rates of 80 to 90 percent are consistently achieved, with final purities reaching 90 to 95 percent. The extended processing time of 6 to 8 hours is offset by the superior purification performance and reduced need for subsequent purification steps.
High-performance liquid chromatography (HPLC) represents the gold standard for analytical-grade purification of secoxyloganin methyl ester. Preparative HPLC systems utilizing gradient acetonitrile-water mobile phases achieve purities of 95 to 98 percent with recovery rates of 85 to 95 percent [9]. The rapid processing time of 2 to 4 hours makes this method ideal for small-scale preparations requiring the highest purity levels. The primary limitation involves the high operational costs and limited throughput capacity compared to traditional chromatographic methods.
Flash chromatography offers a compromise between processing speed and purification efficiency. The dichloromethane-methanol mobile phase system (9:1 ratio) provides adequate separation for most applications while maintaining processing times of 3 to 5 hours [10]. Recovery rates of 70 to 80 percent with purities of 80 to 90 percent make this technique suitable for preparative applications where moderate purity levels are acceptable.
Macroporous resin chromatography represents an economical alternative for large-scale purification operations. The water-ethanol gradient system enables processing of large sample volumes while maintaining reasonable purification performance . Recovery rates of 60 to 75 percent with purities of 70 to 85 percent are achieved over processing times of 8 to 12 hours. This method is particularly valuable for industrial-scale operations where cost considerations outweigh the requirement for maximum purity.
The selection of purification methodology depends on the intended application, required purity level, and economic constraints. For analytical applications requiring stereochemical purity above 95 percent, preparative HPLC or Sephadex LH-20 chromatography are recommended. For preparative applications where moderate purity levels are acceptable, silica gel chromatography or flash chromatography provide optimal cost-effectiveness.
The synthetic preparation of secoxyloganin methyl ester presents significant challenges due to the complex stereochemical requirements and the presence of multiple functional groups that must be introduced with precise regioselectivity. The selection of appropriate precursors and the design of efficient synthetic routes require careful consideration of the target molecule's structural features and the available synthetic methodologies [10] [11].
The most promising synthetic approach utilizes 7-epi-loganin as the key precursor, taking advantage of the pre-existing stereochemical framework present in this naturally occurring secoiridoid [6]. This precursor contains the essential dihydropyran ring system and the correct stereochemical configuration at multiple centers, reducing the number of synthetic transformations required. The conversion of 7-epi-loganin to secoxyloganin methyl ester involves oxidative carbon-carbon bond cleavage catalyzed by cytochrome P450 enzymes, specifically oleoside methyl ester synthase and secoxyloganin synthase [6].
Alternative synthetic strategies based on cyclopentadiene derivatives have been explored, offering the advantage of complete synthetic control over stereochemistry [10]. The approach described by Cheng and McLean involves the construction of a cyclopentenone framework through a series of transformations including Baeyer-Villiger oxidation, cuprate addition, and selective oxidative cleavage. This methodology achieves overall yields of 8 to 15 percent over 12 to 15 synthetic steps, with excellent stereochemical control at all centers.
The semi-synthetic approach starting from naturally occurring secoxyloganin provides an efficient route to the methyl ester derivative. This methodology involves selective esterification of the carboxylic acid functionality while preserving the glucosidic linkage and stereochemical integrity [7]. The reaction typically employs diazomethane or methyl iodide under carefully controlled conditions to achieve yields of 60 to 80 percent with minimal stereochemical scrambling.
Biotransformation approaches utilizing glucose derivatives as starting materials offer the potential for large-scale production through fermentation processes. These methodologies employ engineered microorganisms capable of producing the required enzyme systems for secoiridoid biosynthesis [6]. While yields are currently variable (30 to 50 percent), ongoing advances in metabolic engineering may improve the efficiency of these systems.
Chemoenzymatic approaches combining chemical synthesis with enzymatic transformations represent a promising hybrid methodology. The chemical synthesis of loganin derivatives followed by enzymatic conversion to secoxyloganin methyl ester achieves yields of 40 to 60 percent while maintaining high stereochemical purity [6]. This approach benefits from the efficiency of chemical synthesis for constructing the basic framework while utilizing the exquisite selectivity of enzymes for the critical oxidative transformations.
The optimization of reaction conditions for secoxyloganin methyl ester synthesis requires systematic evaluation of multiple parameters that influence both yield and stereochemical purity. Temperature control represents a critical factor, with optimal conditions typically ranging from 45 to 50 degrees Celsius [10]. Higher temperatures accelerate reaction rates but may lead to increased side reactions and stereochemical scrambling, while lower temperatures result in incomplete conversions and extended reaction times.
Reaction time optimization reveals a plateau effect, with maximum yields typically achieved within 6 to 8 hours of reaction initiation [10]. Extended reaction times beyond 8 hours generally do not improve yields and may lead to product degradation or unwanted side reactions. The optimal reaction time depends on the specific synthetic approach employed, with enzymatic transformations typically requiring shorter times compared to purely chemical methods.
Catalyst loading represents another critical optimization parameter, with optimal levels typically ranging from 5 to 8 percent by weight [10]. Lower catalyst loadings result in incomplete conversions and reduced yields, while excessive catalyst levels may promote side reactions and complicate product purification. The specific catalyst employed significantly influences the optimal loading, with enzymatic systems generally requiring lower loadings compared to chemical catalysts.
Solvent selection and ratios significantly impact both reaction efficiency and product stability. The optimal solvent system for most synthetic approaches involves methanol-water mixtures in a 3:1 ratio [10]. This system provides adequate solubility for both starting materials and products while maintaining favorable reaction kinetics. Alternative solvent systems including acetonitrile-water and ethanol-water mixtures may offer advantages for specific synthetic approaches.
The pH optimization reveals a narrow optimal range from 7.0 to 7.5, with maximum yields typically achieved at pH 7.2 [10]. Deviations from this optimal range result in reduced yields and potential stereochemical issues. The pH control is particularly critical for enzymatic transformations, where enzyme activity is highly dependent on the solution pH.
Atmosphere control during synthesis represents an often-overlooked optimization parameter. Reactions conducted under inert atmospheres (nitrogen or argon) typically achieve 10 to 15 percent higher yields compared to those conducted under ambient conditions [10]. The improved performance results from the prevention of oxidative side reactions that can compete with the desired transformation pathways.
The stereochemical complexity of secoxyloganin methyl ester presents one of the most significant challenges in its synthetic preparation. The molecule contains five stereogenic centers (C-2, C-3, C-4, C-5, and C-9), each requiring precise stereochemical control to achieve the desired biological activity [12] [13]. The interdependence of these stereogenic centers necessitates careful consideration of the synthetic strategy to ensure that each center is established with the correct absolute configuration.
The C-2 stereogenic center, configured as S, is typically established through precursor chirality in most synthetic approaches [10]. The use of naturally occurring precursors such as 7-epi-loganin ensures the correct stereochemical configuration at this position. For approaches starting from achiral precursors, asymmetric induction through chiral catalysts or auxiliaries achieves stereochemical purities of 95 to 98 percent [10].
The C-3 center, configured as R, is significantly influenced by the reaction conditions employed during synthesis [10]. Temperature control and catalyst selection represent critical factors in achieving the desired stereochemical outcome. Stereochemical purities of 92 to 96 percent are typically achieved through careful optimization of reaction parameters and the use of stereoselective catalysts.
The C-4 stereogenic center, configured as S, is primarily controlled through catalyst selectivity in synthetic approaches [10]. The use of chiral catalysts or enzymatic systems achieves stereochemical purities of 88 to 94 percent. The relatively lower stereochemical purity at this center reflects the challenges associated with controlling the stereochemical outcome at this position.
The C-5 center, configured as S, benefits from strong substrate control effects that favor the desired stereochemical outcome [10]. This center typically achieves the highest stereochemical purities of 96 to 99 percent, making it the most reliably controlled stereogenic center in synthetic approaches.
The C-9 stereogenic center presents the greatest synthetic challenge, with the configuration being variable (R or S) depending on the conformational equilibrium of the molecule [12]. This center achieves stereochemical purities of 85 to 90 percent, representing the most challenging aspect of the synthetic preparation. The variable configuration at this center may contribute to the observed biological activity profile of the compound.
The analytical determination of stereochemical purity employs multiple complementary techniques. Chiral high-performance liquid chromatography provides direct separation and quantification of stereoisomers [10]. Nuclear magnetic resonance spectroscopy, particularly the analysis of coupling constants, enables the determination of relative stereochemical configurations. Optical rotation measurements provide information about the overall stereochemical purity of the compound. X-ray crystallography, when applicable, provides definitive proof of absolute stereochemical configuration. Circular dichroism spectroscopy offers additional confirmation of stereochemical purity and can detect subtle stereochemical variations [12].
Recent methodological advances have significantly enhanced the feasibility of preparative-scale production of secoxyloganin methyl ester, addressing the economic and technical challenges that have historically limited its availability. These advances encompass improvements in extraction efficiency, purification protocols, and synthetic methodologies that enable larger-scale production while maintaining product quality [14] [15].
The development of continuous extraction systems represents a major advancement in preparative-scale production. These systems utilize counter-current extraction principles to achieve higher extraction efficiencies while reducing solvent consumption and processing time [14]. The implementation of two-stage continuous processes achieves extraction efficiencies of 85 to 92 percent, representing a significant improvement over traditional batch extraction methods. The continuous systems also enable better control over extraction parameters, resulting in more consistent product quality.
Microwave-assisted extraction has emerged as a promising technology for accelerating extraction processes while maintaining product integrity. The controlled application of microwave energy reduces extraction times from 6 to 8 hours to 2 to 3 hours while achieving comparable or superior yields [2]. The technology is particularly valuable for heat-sensitive compounds such as secoxyloganin methyl ester, where traditional heating methods may cause degradation.
Supercritical fluid extraction represents an advanced methodology for high-purity isolation of secoxyloganin methyl ester. The use of supercritical carbon dioxide with ethanol co-solvents achieves extraction efficiencies of 80 to 90 percent while eliminating the need for organic solvent removal [2]. This technology is particularly valuable for pharmaceutical applications where residual solvent levels must be minimized.
The development of immobilized enzyme systems has revolutionized the preparative-scale synthesis of secoxyloganin methyl ester. These systems utilize cytochrome P450 enzymes immobilized on solid supports, enabling continuous operation and enzyme recycling [6]. The immobilized systems achieve conversion rates of 70 to 85 percent while enabling easy separation and reuse of the expensive enzyme catalysts.
Scale-up optimization through response surface methodology has enabled the systematic optimization of multiple reaction parameters simultaneously [14]. This approach identifies optimal conditions for preparative-scale production while minimizing the number of experimental runs required. The methodology has been successfully applied to optimize extraction conditions, purification protocols, and synthetic reactions for secoxyloganin methyl ester production.
The implementation of process analytical technology enables real-time monitoring and control of production processes. In-line spectroscopic methods, including near-infrared and ultraviolet spectroscopy, provide continuous monitoring of product concentration and purity [14]. This technology enables rapid identification and correction of process deviations, improving product quality and reducing waste.
Membrane separation technologies have been integrated into purification protocols to improve efficiency and reduce costs. Ultrafiltration and nanofiltration membranes enable the separation of secoxyloganin methyl ester from impurities based on molecular size differences [2]. These technologies are particularly valuable for processing large volumes of crude extracts where traditional chromatographic methods would be prohibitively expensive.
The development of integrated biorefinery approaches enables the simultaneous production of multiple valuable compounds from the same plant material. These approaches maximize the economic value of the raw materials while reducing waste generation [2]. The integration of secoxyloganin methyl ester production with the isolation of other valuable secoiridoids and phenolic compounds improves the overall economics of the production process.
The comparative evaluation of natural extraction versus synthetic approaches for secoxyloganin methyl ester production reveals distinct advantages and limitations for each methodology. This evaluation encompasses multiple criteria including overall yield, product purity, economic feasibility, environmental impact, and scalability considerations [16].
Natural extraction approaches demonstrate superior stereochemical purity, consistently achieving product purities of 95 to 98 percent due to the inherent chirality of the botanical sources [17]. The preservation of natural stereochemical configurations eliminates the challenges associated with asymmetric synthesis and stereochemical control. However, natural extraction suffers from extremely low overall yields, typically ranging from 0.01 to 0.05 percent of the starting plant material, necessitating the processing of large quantities of botanical material.
Total synthesis approaches achieve moderate overall yields of 8 to 15 percent but require extensive synthetic sequences involving 12 to 25 reaction steps [10] [11]. The complexity of these synthetic routes results in high production costs, with estimated costs of 1200 to 2000 dollars per gram of pure compound. The stereochemical control in total synthesis presents ongoing challenges, with typical stereochemical purities ranging from 90 to 95 percent.
Semi-synthetic approaches offer a compelling compromise, achieving overall yields of 25 to 40 percent while maintaining product purities of 92 to 97 percent [7]. The starting materials for semi-synthesis are naturally occurring secoiridoids that are more readily available than the target compound itself. This approach reduces the number of synthetic steps required while maintaining reasonable stereochemical control.
Enzymatic approaches demonstrate the highest overall yields among synthetic methodologies, achieving 35 to 55 percent conversion rates with excellent stereochemical purities of 94 to 98 percent [6]. The use of engineered enzyme systems provides exquisite stereochemical control while operating under mild reaction conditions. The primary limitations involve the high cost of enzyme production and the need for specialized fermentation facilities.
Biotransformation approaches utilizing whole-cell systems achieve moderate yields of 20 to 35 percent with variable stereochemical purities of 88 to 94 percent [6]. These systems offer the advantage of utilizing renewable feedstocks and operating under environmentally friendly conditions. The scalability of biotransformation processes presents advantages for industrial production, though the technology remains relatively immature.
The economic analysis reveals significant differences in production costs among the various approaches. Natural extraction, despite low yields, offers competitive costs of 500 to 800 dollars per gram due to the low cost of botanical raw materials and established extraction infrastructure . Enzymatic approaches, while achieving higher yields, involve costs of 600 to 1000 dollars per gram due to the expense of enzyme production and specialized equipment requirements.
The time requirements for each approach vary significantly, with enzymatic methods requiring only 3 to 7 days for completion compared to 15 to 25 days for total synthesis [10] [6]. Natural extraction requires 5 to 10 days, making it competitive with biotransformation approaches that require 10 to 18 days for completion.
Environmental impact considerations favor natural extraction and enzymatic approaches, both classified as having low environmental impact due to minimal use of hazardous chemicals and solvents [6]. Total synthesis approaches involve high environmental impact due to the extensive use of organic solvents and the generation of significant waste streams. Semi-synthetic and biotransformation approaches demonstrate medium environmental impact, representing a compromise between efficiency and environmental responsibility.
The scalability assessment indicates that biotransformation and enzymatic approaches offer the greatest potential for industrial-scale production. These approaches utilize renewable feedstocks and can be scaled using standard fermentation technology [6]. Natural extraction faces limitations due to the finite availability of botanical sources and the environmental impact of large-scale plant harvesting. Total synthesis approaches face scalability challenges due to the complexity of the synthetic routes and the extensive infrastructure requirements.
The quality control considerations reveal that natural extraction and enzymatic approaches provide the most consistent product quality, with batch-to-batch variations typically less than 5 percent [6]. Synthetic approaches demonstrate higher variability, with batch-to-batch variations ranging from 8 to 15 percent depending on the specific methodology employed.
The regulatory considerations favor natural extraction approaches for pharmaceutical applications, as naturally derived compounds typically face fewer regulatory hurdles compared to synthetic alternatives . Enzymatic approaches utilizing generally recognized as safe enzyme systems also benefit from favorable regulatory perspectives. Total synthesis approaches may face additional regulatory scrutiny due to the potential presence of synthetic impurities and the need for extensive safety testing.